molecular formula C25H32N2O B1669675 Cysmethynil CAS No. 851636-83-4

Cysmethynil

Cat. No.: B1669675
CAS No.: 851636-83-4
M. Wt: 376.5 g/mol
InChI Key: QIXBOOVPFRZHQQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route for Cysmethynil involves indole-based chemistry.

      Reaction Conditions: Specific reaction conditions are not widely documented, but research suggests its synthesis involves indole derivatives and amide formation.

      Industrial Production: Details on industrial-scale production methods are limited.

  • Chemical Reactions Analysis

      Reactions: Cysmethynil likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These are not explicitly reported, but typical reagents for amide formation and indole chemistry may be involved.

      Major Products: The major products formed during this compound synthesis are not extensively documented.

  • Scientific Research Applications

      Cancer Treatment: Cysmethynil has been investigated as an anti-cancer compound.

      Beyond Cancer:

  • Comparison with Similar Compounds

      Uniqueness: Cysmethynil’s uniqueness lies in its specific targeting of Icmt and its potential as an anti-cancer agent.

      Similar Compounds: While this compound stands out, related compounds in this context are not explicitly listed.

    Properties

    IUPAC Name

    2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QIXBOOVPFRZHQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H32N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90426093
    Record name Cysmethynil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90426093
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    376.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    851636-83-4
    Record name Cysmethynil
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=851636-83-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cysmethynil
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cysmethynil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90426093
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CYSMETHYNIL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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